![molecular formula C38H46O7 B1662406 acetyl Podocarpic acid anhydride CAS No. 344327-48-6](/img/structure/B1662406.png)
acetyl Podocarpic acid anhydride
Overview
Description
Acetyl podocarpic acid anhydride is a potent, semisynthetic liver X receptor (LXR) agonist derived from extracts of the mayapple . It has the potential to be useful for the prevention and research of atherosclerosis, especially in the context of low HDL levels .
Chemical Reactions Analysis
Acid anhydrides, such as acetyl podocarpic acid anhydride, are highly reactive to nucleophilic attack . They undergo many of the same reactions as acid chlorides, including reactions with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Scientific Research Applications
Acetyl Podocarpic Acid Anhydride: Scientific Research Applications
Atherosclerosis Research and Prevention: Acetyl Podocarpic Acid Anhydride, also known as Acetylpodocarpic dimer, is a potent, semisynthetic liver X receptor (LXR) agonist derived from extracts of the mayapple. It has shown potential in the prevention and research of atherosclerosis, particularly in scenarios involving low HDL levels. Acting through LXR, in conjunction with the retinoid X receptor (RXR), it induces the expression of the ABCA1 reverse cholesterol transporter, which increases the efflux of cholesterol from enterocytes and thus inhibits overall cholesterol absorption .
Cholesterol Metabolism: This compound has been found to be approximately 1,000 times more potent than 22 ®-hydroxy cholesterol in transient transactivation assays. It significantly stimulates LXR, which plays a crucial role in regulating cholesterol metabolism .
Therapeutic Agent Testing: Due to its potency and efficacy, Acetyl Podocarpic Acid Anhydride can be used as a positive control for testing LXR agonists. These agonists have potential as therapeutic agents for treating conditions like atherosclerosis .
Endogenous LXR Agonist: As an endogenous LXR agonist, Acetyl Podocarpic Acid Anhydride can be instrumental in studying the natural mechanisms of LXR activation and its effects on cellular processes related to cholesterol management .
Mechanism of Action
Acetyl Podocarpic Acid Anhydride, also known as Acetyl-Podocarpic Dimer (APD), is a potent, semi-synthetic compound with intriguing properties and potential applications . This article provides a comprehensive overview of its mechanism of action.
Target of Action
The primary target of Acetyl Podocarpic Acid Anhydride is the Liver X Receptor (LXR) . LXRs are nuclear hormone receptors whose native ligands are oxysterols . They play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .
Mode of Action
APD acts as a potent LXR agonist . It interacts with LXRs, inducing a conformational change that allows the receptor to bind to specific DNA sequences known as LXR response elements . This binding triggers the transcription of target genes .
Biochemical Pathways
The activation of LXRs by APD leads to the upregulation of several genes involved in lipid metabolism . One of the key genes induced is ABCA1, which encodes the ABCA1 reverse cholesterol transporter . This protein plays a critical role in the efflux of cholesterol from cells, contributing to the regulation of cholesterol levels .
Pharmacokinetics
Its solubility in dmf (1 mg/ml) suggests that it may have good bioavailability .
Result of Action
The activation of LXRs by APD and the subsequent induction of ABCA1 lead to an increase in cholesterol efflux from cells . This action inhibits the overall absorption of cholesterol, which could be beneficial in the prevention and research of atherosclerosis, especially in the context of low HDL levels .
Future Directions
properties
IUPAC Name |
[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJQRQRBNRGQTC-SPGSYPTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
acetyl Podocarpic acid anhydride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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